2-[(4-Azido-2-nitrophenyl)amino]ethanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Azido-2-nitrophenyl)amino]ethanesulfonic acid is a compound known for its photoaffinity labeling properties. It is widely used in biochemical research to study protein interactions and molecular mechanisms due to its ability to form covalent bonds with target molecules upon exposure to UV light .
Vorbereitungsmethoden
The synthesis of 2-[(4-Azido-2-nitrophenyl)amino]ethanesulfonic acid typically involves the reaction of 4-azido-2-nitrophenylamine with 2-aminoethylsulfonate under specific conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and requires the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-[(4-Azido-2-nitrophenyl)amino]ethanesulfonic acid undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2-[(4-Azido-2-nitrophenyl)amino]ethanesulfonic acid is extensively used in scientific research for:
Photoaffinity Labeling: It is used to study protein-ligand interactions by covalently attaching to target proteins upon UV activation.
Crosslinking Studies: The compound is employed in crosslinking experiments to investigate protein-protein interactions and protein-DNA interactions.
Biochemical Assays: It is used in various biochemical assays to identify and characterize active sites of enzymes and other proteins.
Drug Development: The compound aids in the identification of drug targets and the study of drug-receptor interactions.
Wirkmechanismus
The mechanism of action of 2-[(4-Azido-2-nitrophenyl)amino]ethanesulfonic acid involves the formation of a nitrene intermediate upon UV light exposure. This highly reactive species can insert into C-H and N-H bonds of nearby molecules, leading to covalent modification. The compound primarily targets amino groups in proteins, forming stable amide bonds and allowing for the identification and characterization of protein binding sites .
Vergleich Mit ähnlichen Verbindungen
2-[(4-Azido-2-nitrophenyl)amino]ethanesulfonic acid is unique due to its specific photoaffinity labeling properties. Similar compounds include:
N-(4-Azido-2-nitrophenyl)-2-aminoethyl diphosphate: Used for photoaffinity labeling of ATP-binding sites.
Sulfo-SANPAH (Sulfosuccinimidyl-6-(4’-azido-2’-nitrophenylamino)hexanoate): A water-soluble crosslinker used for cell-surface protein crosslinking.
25-hydroxyvitamin D3 3β-3’-(N-(4-azido-2-nitrophenyl)amino)propylether: A photoaffinity analogue used for labeling vitamin D binding proteins.
These compounds share similar photoactivation properties but differ in their specific applications and target molecules.
Eigenschaften
CAS-Nummer |
57462-29-0 |
---|---|
Molekularformel |
C8H9N5O5S |
Molekulargewicht |
287.26 g/mol |
IUPAC-Name |
2-(4-azido-2-nitroanilino)ethanesulfonic acid |
InChI |
InChI=1S/C8H9N5O5S/c9-12-11-6-1-2-7(8(5-6)13(14)15)10-3-4-19(16,17)18/h1-2,5,10H,3-4H2,(H,16,17,18) |
InChI-Schlüssel |
ODTKRPQAGQWQNP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCS(=O)(=O)O |
Kanonische SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCS(=O)(=O)O |
Synonyme |
N-(4-azido-2-nitrophenyl)-2-aminoethylsulfonate NAP taurine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.